3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride CAS number and chemical identifiers
3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride CAS number and chemical identifiers
This technical guide details the chemical identity, synthesis, and application of 3-Methyl-4-(1H-pyrrol-1-yl)aniline hydrochloride , a critical intermediate in the manufacturing of the tyrosine kinase inhibitor Pazopanib (Votrient) .
Critical Intermediate in Tyrosine Kinase Inhibitor Synthesis
Chemical Identity & Molecular Architecture
This compound represents a "linchpin" scaffold in the synthesis of Pazopanib. It provides the aniline functionality required for coupling with the pyrimidine core, while the pyrrole moiety occupies the hydrophobic pocket of the VEGFR kinase domain.
Nomenclature and Identifiers
| Identifier Type | Value | Notes |
| Chemical Name | 3-Methyl-4-(1H-pyrrol-1-yl)aniline hydrochloride | Salt form (typically 1:1) |
| Free Base Name | 3-Methyl-4-(1H-pyrrol-1-yl)aniline | The reactive species post-neutralization |
| CAS Number (Free Base) | 221681-92-1 | Primary commercial identifier |
| CAS Number (HCl Salt) | Not widely listed | Often custom-synthesized; refer to Free Base CAS |
| Molecular Formula | C₁₁H₁₂N₂ · xHCl | Free Base: C₁₁H₁₂N₂ (MW: 172.23) |
| SMILES | CC1=C(C=CC(=C1)N)N2C=CC=C2 | Free Base structure |
| InChI Key | WGLKMXOTGOECNA-UHFFFAOYSA-N | Free Base |
| Appearance | Off-white to brown crystalline solid | Highly sensitive to oxidation (air/light) |
Structural Significance
The 3-methyl group forces the pyrrole ring out of planarity relative to the phenyl ring (atropisomerism potential), creating a specific conformation that enhances binding selectivity in the kinase ATP-binding pocket. The para-amino group is the nucleophilic handle for the subsequent SNAr reaction with 2,4-dichloropyrimidine.
Synthetic Utility & Mechanism[1][2]
The primary application of this intermediate is the synthesis of Pazopanib , a multi-targeted tyrosine kinase inhibitor.
Retrosynthetic Analysis
The synthesis of Pazopanib converges on the coupling of two key fragments: the methylated indazole and our target, the pyrrolyl-aniline.
Figure 1: Retrosynthetic disconnection of Pazopanib showing the strategic importance of the aniline intermediate.
Synthesis & Process Chemistry
The industrial preparation typically follows a Paal-Knorr Pyrrole Synthesis followed by a nitro-reduction. This route is preferred over direct C-N coupling due to the availability of the nitro-aniline precursor.
Reaction Scheme
Figure 2: Two-step synthetic pathway from commercially available nitroaniline.
Detailed Experimental Protocol
Step 1: Paal-Knorr Cyclization
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Rationale: The weak nucleophilicity of the aniline nitrogen (deactivated by the para-nitro group) requires vigorous conditions (acid catalysis and heat) to condense with the masked dialdehyde (2,5-dimethoxytetrahydrofuran).
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Protocol:
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Charge a reactor with 2-methyl-4-nitroaniline (1.0 eq) and acetic acid (glacial, 5 vol).
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Add 2,5-dimethoxytetrahydrofuran (1.1 eq).
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Heat to reflux (110–120°C) for 2–4 hours. Monitor by HPLC for consumption of aniline.
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Workup: Cool to room temperature. Pour into ice water. The nitro-pyrrole intermediate typically precipitates. Filter, wash with water, and dry.[1]
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Step 2: Bechamp Reduction (Iron/Ammonium Chloride)
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Rationale: While catalytic hydrogenation (H₂/Pd-C) is cleaner, the Bechamp reduction is often preferred in early development to avoid poisoning catalysts if sulfur impurities are present, and it is highly selective for the nitro group.
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Protocol:
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Suspend the nitro-pyrrole intermediate (from Step 1) in Ethanol/Water (4:1 ratio).
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Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).
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Heat to reflux (70–80°C) with vigorous stirring (heterogeneous reaction).
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Monitor reaction progress (typically complete in 2–3 hours).
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Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.
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Isolation: Concentrate the filtrate. Extract into Ethyl Acetate.[2][3]
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Salt Formation: Cool the organic layer to 0–5°C. Slowly add 4M HCl in Dioxane (1.1 eq). The product precipitates as the hydrochloride salt. Filter and dry under vacuum/nitrogen.
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Analytical Characterization & Quality Control
For drug development, the purity of this intermediate is paramount. Impurities here (e.g., unreduced nitro compounds or polymerized pyrroles) will carry forward.
Specification Guidelines
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to light brown powder |
| Identification | ¹H-NMR (DMSO-d₆) | Conforms to structure (See 4.2) |
| Purity | HPLC (Reverse Phase) | > 98.0% (Area %) |
| Residual Solvents | GC-HS | Ethanol < 5000 ppm, EtOAc < 5000 ppm |
| Water Content | Karl Fischer | < 1.0% (Hygroscopic nature of HCl salt) |
¹H-NMR Interpretation (Free Base Simulation)
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Solvent: DMSO-d₆
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δ 7.05 (d, 1H): Phenyl proton adjacent to the pyrrole (deshielded).
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δ 6.85 (t, 2H): Pyrrole α-protons.
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δ 6.50 (s, 1H): Phenyl proton between methyl and amine.
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δ 6.45 (d, 1H): Phenyl proton adjacent to amine.
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δ 6.20 (t, 2H): Pyrrole β-protons.
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δ 5.20 (s, 2H): Amine (-NH₂) protons (broad, disappears with D₂O).
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δ 2.10 (s, 3H): Methyl group protons.
Handling, Stability, & Safety
Stability Profile
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Oxidation Risk: Pyrrole rings are electron-rich and susceptible to oxidative polymerization (turning black) upon exposure to air and light. The Hydrochloride salt is significantly more stable than the free base but should still be stored under inert gas (Argon/Nitrogen).
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Storage: Store at 2–8°C, desiccated, protected from light.
Safety Hazards (GHS Classification)
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Acute Toxicity: Toxic if swallowed or inhaled (Category 3).
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Irritation: Causes serious eye damage and skin irritation.
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Specific Target Organ Toxicity: May cause damage to blood (methemoglobinemia risk associated with anilines).
References
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GlaxoSmithKline. (2006). Chemical Process for the Preparation of Pazopanib and Intermediates. World Intellectual Property Organization. WO2006/134056. Link
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Kumar, D., et al. (2013). An Improved Process for the Preparation of Pazopanib Hydrochloride. Organic Process Research & Development. Link (Search: Pazopanib Process)
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11669467 (Pazopanib Intermediate).Link
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Mullins, S. T., et al. (2000). Paal-Knorr Synthesis of Pyrroles on Aniline Derivatives. Journal of Heterocyclic Chemistry.[4]
